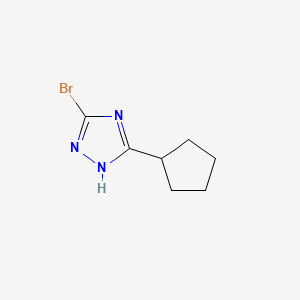

5-Bromo-3-cyclopentyl-1H-1,2,4-triazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-cyclopentyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c8-7-9-6(10-11-7)5-3-1-2-4-5/h5H,1-4H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCJNEWZPHAAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672507 | |

| Record name | 3-Bromo-5-cyclopentyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210976-47-8 | |

| Record name | 3-Bromo-5-cyclopentyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically designed as a two-step process, commencing with the formation of the core intermediate, 3-cyclopentyl-1H-1,2,4-triazole, followed by a regioselective bromination. This guide offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and in-depth analysis of the reaction mechanisms. The causality behind experimental choices is elucidated to empower researchers with the knowledge to adapt and troubleshoot the synthesis. All protocols are presented as self-validating systems, and key claims are substantiated with citations to authoritative sources.

Introduction: The Significance of Substituted 1,2,4-Triazoles

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Compounds incorporating this heterocyclic core have demonstrated a wide spectrum of biological effects, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[3] The strategic substitution on the triazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making the development of efficient and selective synthetic routes to novel triazole derivatives a critical endeavor in the pursuit of new therapeutic agents. 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole, with its combination of a halogenated functional group and an alicyclic substituent, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom, in particular, can serve as a versatile handle for further functionalization through various cross-coupling reactions.

Overall Synthetic Strategy

The synthesis of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole is most effectively approached through a two-step sequence. This strategy ensures high yields and purity of the final product by first constructing the stable 3-cyclopentyl-1,2,4-triazole ring, followed by a controlled and regioselective introduction of the bromine atom at the 5-position.

Caption: Overall synthetic workflow for 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole.

Step 1: Synthesis of 3-Cyclopentyl-1H-1,2,4-triazole

The initial and crucial step in this synthesis is the construction of the 3-cyclopentyl-1,2,4-triazole core. A highly efficient and straightforward method for this transformation involves the reaction of cyclopentanecarbohydrazide with dimethylformamide dimethyl acetal (DMFDMA).

Mechanistic Rationale

The reaction proceeds through a condensation-cyclization cascade. DMFDMA serves as a one-carbon source, providing the C5 atom of the triazole ring. The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of DMFDMA. Subsequent elimination of dimethylamine and methanol drives the reaction towards the formation of a reactive intermediate, which then undergoes an intramolecular cyclization to form the stable 1,2,4-triazole ring.

Caption: Mechanistic pathway for the formation of the triazole ring.

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclopentanecarbohydrazide | 128.17 | 10.0 g | 0.078 mol |

| Dimethylformamide dimethyl acetal (DMFDMA) | 119.16 | 11.2 g (12.0 mL) | 0.094 mol |

| Toluene | - | 100 mL | - |

Procedure:

-

To a stirred solution of cyclopentanecarbohydrazide (10.0 g, 0.078 mol) in toluene (100 mL) in a round-bottom flask equipped with a reflux condenser, add dimethylformamide dimethyl acetal (11.2 g, 0.094 mol).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford 3-cyclopentyl-1H-1,2,4-triazole as a white crystalline solid.

Step 2: Synthesis of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole

The second step involves the regioselective bromination of the pre-formed 3-cyclopentyl-1H-1,2,4-triazole at the 5-position. This can be effectively achieved using either N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid.

Mechanistic Considerations and Regioselectivity

The bromination of the 1,2,4-triazole ring is an electrophilic aromatic substitution reaction. The C5 position is the most electron-rich and sterically accessible position for electrophilic attack, leading to the desired regioselectivity. Both NBS and Br₂ in acetic acid can serve as sources of the electrophilic bromine species. The reaction with NBS often offers milder conditions and easier handling.[4]

Caption: Workflow for the regioselective bromination step.

Detailed Experimental Protocols

Two reliable methods for the bromination are provided below.

Method A: Using N-Bromosuccinimide (NBS)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Cyclopentyl-1H-1,2,4-triazole | 137.18 | 5.0 g | 0.036 mol |

| N-Bromosuccinimide (NBS) | 177.98 | 6.5 g | 0.036 mol |

| Acetonitrile | - | 100 mL | - |

Procedure:

-

Dissolve 3-cyclopentyl-1H-1,2,4-triazole (5.0 g, 0.036 mol) in acetonitrile (100 mL) in a round-bottom flask.

-

Add N-Bromosuccinimide (6.5 g, 0.036 mol) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole.

Method B: Using Bromine in Acetic Acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Cyclopentyl-1H-1,2,4-triazole | 137.18 | 5.0 g | 0.036 mol |

| Bromine | 159.81 | 5.8 g (1.8 mL) | 0.036 mol |

| Glacial Acetic Acid | - | 50 mL | - |

| Sodium Acetate | 82.03 | 3.0 g | 0.036 mol |

Procedure:

-

Dissolve 3-cyclopentyl-1H-1,2,4-triazole (5.0 g, 0.036 mol) and sodium acetate (3.0 g, 0.036 mol) in glacial acetic acid (50 mL) in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine (5.8 g, 0.036 mol) in glacial acetic acid (10 mL) dropwise to the stirred reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography as described in Method A.

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Expected Characterization Data for 3-Cyclopentyl-1H-1,2,4-triazole:

-

Appearance: White crystalline solid.

-

¹H NMR: Signals corresponding to the cyclopentyl protons and the triazole C-H proton.

-

¹³C NMR: Signals for the cyclopentyl carbons and the two distinct triazole carbons.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Expected Characterization Data for 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole:

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR: Disappearance of the triazole C-H proton signal and shifts in the cyclopentyl proton signals.

-

¹³C NMR: Shifts in the signals for the triazole carbons due to the presence of the bromine atom.

-

Mass Spectrometry: A characteristic isotopic pattern for a bromine-containing compound with molecular ion peaks corresponding to the calculated molecular weight.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole. The presented protocols, grounded in established organic chemistry principles, offer a clear and reproducible pathway for researchers in the field. The strategic choice of reagents and reaction conditions ensures high yields and regioselectivity. By understanding the underlying mechanisms and following the detailed experimental procedures, scientists can confidently synthesize this valuable building block for further exploration in drug discovery and development.

References

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.1012334/full]

- synthesis of 1,2,4 triazole compounds - ISRES. [URL: https://www.isres.org/journal/book/2022-1/C-2.pdf]

- Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [URL: https://www.mdpi.com/1420-3049/29/6/1283]

- (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. [URL: https://www.researchgate.net/publication/326315849_Synthesis_of_dibromo-triazoles_and_their_amination_with_hydroxylamine-O-sulphonic_acid]

- (PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. ResearchGate. [URL: https://www.researchgate.

- A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [URL: https://typeset.io/papers/a-review-on-methods-of-synthesis-of-1-2-4-triazole-2i6g61vj]

- Reactions of bromine and lead tetra-acetate with 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1973/p1/p19730001099]

- Redalyc.N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, A. [URL: https://www.redalyc.org/pdf/475/47520205.pdf]

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623346/]

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8468351/]

- Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152178/]

- Experiment : 1 Date: 20.03.2020 HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene) Conventional Procedure. [URL: https://www.buruniv.ac.in/Downloads/StudyMaterial/CHEM_SEM4_PAPER_C9P_4_GREEN_CHEMISTRY.pdf]

- Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI. [URL: https://www.mdpi.com/1420-3049/29/13/2936]

Sources

An In-depth Technical Guide to PF-04957325: A Potent and Selective PDE8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of PF-04957325, a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8). This document is intended to serve as a technical resource for researchers and drug development professionals interested in the therapeutic potential of targeting the PDE8 enzyme.

Introduction: The Significance of Targeting PDE8

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE8 family, consisting of PDE8A and PDE8B, is distinguished by its high affinity for cAMP.[1][2] Dysregulation of cAMP signaling is implicated in a variety of pathological conditions, making PDEs attractive targets for therapeutic intervention. PF-04957325 has emerged as a critical tool for elucidating the physiological and pathophysiological roles of PDE8 and as a potential lead compound for the development of novel therapeutics.

Physicochemical Properties of PF-04957325

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a research tool and potential therapeutic agent.

| Property | Value | Source(s) |

| IUPAC Name | 7-amino-5-(2-thienylmethyl)-2-(trifluoromethyl)-[3][4][5]triazolo[1,5-a]pyrimidine | - |

| CAS Number | 1305115-80-3 | [5] |

| Molecular Formula | C₁₄H₁₅F₃N₈OS | [5] |

| Molecular Weight | 400.38 g/mol | [5][6] |

| Appearance | White to off-white solid | [5] |

| Solubility | ≥ 100 mg/mL in DMSO | [5] |

| Storage | Powder: -20°C for up to 3 years. In solvent (-80°C): up to 1 year. | [6] |

Synthesis of PF-04957325

A plausible synthetic workflow for PF-04957325, based on established methodologies for this class of compounds, is depicted below. This should be considered a general representation and not a validated protocol.

Caption: A generalized synthetic pathway for PF-04957325.

Mechanism of Action and Biological Activity

PF-04957325 is a highly potent and selective inhibitor of both PDE8A and PDE8B isoforms.[5] Its mechanism of action is the competitive inhibition of the catalytic site of the PDE8 enzyme, preventing the hydrolysis of cAMP. This leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways, most notably Protein Kinase A (PKA).

Key Biological Activities:

-

High Potency and Selectivity: PF-04957325 exhibits IC₅₀ values of 0.7 nM for PDE8A and less than 0.3 nM for PDE8B.[5][6] It shows significantly lower activity against other PDE families, making it a highly selective tool for studying PDE8 function.

-

Modulation of Steroidogenesis: In Leydig cells, PF-04957325 treatment leads to increased testosterone production.[1] This effect is synergistic with PDE4 inhibition. The underlying mechanism involves the PKA-mediated phosphorylation of hormone-sensitive lipase (HSL) and increased expression of the steroidogenic acute regulatory (StAR) protein.[1]

-

Anti-inflammatory Effects: In models of neuroinflammation, such as experimental autoimmune encephalomyelitis (EAE), PF-04957325 has been shown to ameliorate disease severity by reducing the infiltration of inflammatory cells into the central nervous system.[3]

-

Neuroprotective Potential: In preclinical models of Alzheimer's disease, PF-04957325 has demonstrated cognitive improvement.[4] This is attributed to its ability to modulate neuroinflammation by suppressing the activation of microglia and reducing the production of pro-inflammatory cytokines.[4][9] The PDE8/cAMP/CREB signaling pathway is implicated in these neuroprotective effects.[4]

-

Regulation of T-cell Function: PF-04957325 has been shown to suppress the adhesion of effector T-cells to endothelial cells, a critical step in the inflammatory response.[2]

Caption: Mechanism of action of PF-04957325.

Experimental Protocols

The following are examples of experimental protocols that can be adapted for the use of PF-04957325 in in vitro and in vivo studies.

In Vitro Cell-Based Assays

Objective: To assess the effect of PF-04957325 on cytokine production in a microglial cell line.

Methodology:

-

Cell Culture: Culture BV2 microglial cells in appropriate media and conditions.

-

Treatment: Pre-treat cells with varying concentrations of PF-04957325 (e.g., 150 nM, 300 nM, 600 nM) for a specified time (e.g., 1 hour).[4] A vehicle control (e.g., 0.6‰ DMSO) should be included.[4]

-

Stimulation: Induce an inflammatory response by adding a stimulating agent such as lipopolysaccharide (LPS) or amyloid-β oligomers (AβO).[4]

-

Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant and cell lysates.

-

Analysis:

In Vivo Animal Studies

Objective: To evaluate the therapeutic efficacy of PF-04957325 in a mouse model of experimental autoimmune encephalomyelitis (EAE).

Methodology:

-

EAE Induction: Induce EAE in susceptible mice (e.g., C57BL/6) using standard protocols with MOG₃₅₋₅₅ peptide and pertussis toxin.[2][3]

-

Treatment Administration: Once clinical signs of EAE appear, begin treatment with PF-04957325.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and record the scores.[3]

-

Histological and Immunological Analysis: At the end of the study, collect tissues (e.g., spinal cord, brain, lymph nodes) for:

Formulation for In Vivo Use:

PF-04957325 can be dissolved in a vehicle suitable for animal administration. A common formulation is a stock solution in DMSO further diluted in a mixture of PEG300, Tween-80, and saline.[5] For subcutaneous injection, a solution in 50% DMSO and 50% PBS has also been used.[3]

Analytical Characterization

The identity and purity of PF-04957325 should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Conclusion

PF-04957325 is a valuable pharmacological tool for investigating the roles of PDE8 in health and disease. Its high potency and selectivity make it superior to less specific PDE inhibitors. The growing body of evidence supporting its anti-inflammatory and neuroprotective effects in preclinical models suggests that targeting PDE8 with compounds like PF-04957325 may represent a promising therapeutic strategy for a range of disorders, including neurodegenerative and autoimmune diseases. Further research is warranted to fully explore its therapeutic potential and to develop optimized analogs for clinical use.

References

-

Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8). [Link]

-

Cognitive improvement effects of PF-04957325, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer's disease via modulating neuroinflammation. [Link]

-

cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis. [Link]

-

Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation. [Link]

-

Cognitive improvement effects of PF-04957325, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer's disease via modulating neuroinflammation. [Link]

-

1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]

-

Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. [Link]

Sources

- 1. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation [frontiersin.org]

- 3. Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8) | MDPI [mdpi.com]

- 4. Cognitive improvement effects of PF-04957325, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sfera.unife.it [sfera.unife.it]

- 9. Cognitive improvement effects of PF-04957325, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer's disease via modulating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole

An In-Depth Technical Guide to 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole: Synthesis, Characterization, and Therapeutic Potential

Abstract

The 1,2,4-triazole nucleus is a foundational scaffold in modern medicinal chemistry, recognized as a "privileged structure" for its metabolic stability and versatile bonding capabilities.[1] This guide provides a comprehensive technical overview of a specific derivative, 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole. We delve into its core molecular profile, propose a robust synthetic pathway, and outline detailed protocols for its analytical characterization. Furthermore, this document explores the compound's significant therapeutic potential, particularly as an antifungal agent, by examining the established mechanism of action for this class of molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the properties of this promising heterocyclic compound.

Core Molecular Profile

A thorough understanding of a compound begins with its fundamental physicochemical properties. These characteristics govern its behavior in both chemical and biological systems.

Chemical Structure

5-Bromo-3-cyclopentyl-1H-1,2,4-triazole is an aromatic heterocyclic compound. The structure consists of a five-membered 1,2,4-triazole ring substituted with a bromine atom at the 5-position and a cyclopentyl group at the 3-position. The presence of the bromine atom and the bulky alkyl group are key features that can modulate the molecule's biological activity and pharmacokinetic profile.

Caption: 2D Structure of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole.

Physicochemical Properties

The molecular formula and weight are identical to its isomer, 5-Bromo-1-cyclopentyl-1H-1,2,4-triazole. Key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀BrN₃ | Calculated |

| Molecular Weight | 216.08 g/mol | [2] |

| Monoisotopic Mass | 215.00581 Da | [2] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Soluble in methanol, DMSO, ethyl acetate; poorly soluble in water (Predicted) | N/A |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Synthesis and Purification

Retrosynthetic Strategy

The core 1,2,4-triazole ring can be constructed via the cyclization of an amidrazone derivative. The cyclopentyl group can be introduced from cyclopentanecarboxamide, which is then converted to the corresponding thioamide or imidate. The bromine atom can be introduced in a subsequent electrophilic bromination step, a common transformation for electron-rich heterocyclic systems.

Proposed Synthetic Workflow

The proposed synthesis is a multi-step, one-pot process designed for efficiency. It begins with the formation of a key intermediate, which is then cyclized and brominated to yield the final product.

Caption: A plausible multi-step synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be optimized for specific laboratory conditions.

-

Step 1: Synthesis of 3-Cyclopentyl-1H-1,2,4-triazole.

-

To a solution of cyclopentanecarbohydrazide (1.0 eq) in anhydrous ethanol, add formamide (1.2 eq).

-

The mixture is heated to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Refluxing in ethanol provides the necessary thermal energy for the condensation and subsequent intramolecular cyclization, while formamide serves as the source for the final carbon atom of the triazole ring.

-

Upon completion, the solvent is removed under reduced pressure. The crude residue is triturated with diethyl ether to precipitate the triazole product, which is then filtered and dried.

-

-

Step 2: Bromination.

-

The crude 3-cyclopentyl-1H-1,2,4-triazole (1.0 eq) is dissolved in glacial acetic acid.

-

N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise at room temperature. The reaction is stirred for 12-16 hours.

-

Causality: Acetic acid serves as a polar protic solvent that facilitates the electrophilic substitution. NBS is a convenient and safe source of electrophilic bromine (Br⁺) for brominating electron-rich aromatic rings like the triazole.

-

The reaction mixture is then poured into ice-cold water, and the resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

-

Validation: Fractions are collected and analyzed by TLC. Those containing the pure product (as indicated by a single spot) are combined. The solvent is evaporated under reduced pressure to yield the final product as a solid.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, structure, and purity of the synthesized compound.

Overview of Analytical Workflow

Caption: Standard workflow for the analytical validation of the final compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

-

Procedure:

-

Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

Self-Validation: The observed chemical shifts, integration values (for ¹H), and coupling patterns must be consistent with the proposed structure.

Protocol: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental formula.

-

Procedure:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into a High-Resolution Mass Spectrometer (HRMS), typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode.

-

-

Self-Validation: The measured mass of the protonated molecular ion [M+H]⁺ should match the calculated theoretical mass within a narrow tolerance (e.g., < 5 ppm). The isotopic pattern should be characteristic of a molecule containing one bromine atom (two peaks of nearly equal intensity separated by ~2 m/z units).

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound.

-

Procedure:

-

Prepare a standard solution of the compound at ~1 mg/mL in mobile phase.

-

Inject 5-10 µL onto a C18 reverse-phase column.

-

Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).

-

Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 220 nm).

-

-

Self-Validation: A pure compound should yield a single major peak. The purity can be calculated as the area of the main peak divided by the total area of all peaks.

Summary of Expected Analytical Data

| Analysis | Expected Result |

| ¹H NMR | Signals corresponding to the triazole N-H proton, cyclopentyl protons (multiple signals), and absence of a proton at the 5-position. |

| ¹³C NMR | Signals for the two distinct triazole ring carbons and the carbons of the cyclopentyl group. |

| HRMS (ESI+) | [M+H]⁺ peak observed at m/z ≈ 216.0134 and 218.0114, consistent with C₇H₁₁BrN₃⁺. |

| HPLC | Purity ≥ 95%. |

Biological Significance and Therapeutic Potential

The 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is a bioisostere for amide and ester groups, offering improved metabolic stability and the ability to participate in hydrogen bonding, which is crucial for binding to biological targets.[1] Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including antifungal, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[5][6][7]

Potential Mechanism of Action: Antifungal Activity

The most prominent application of 1,2,4-triazoles is in the development of antifungal agents.[5] Marketed drugs like fluconazole and voriconazole are cornerstones of antifungal therapy.

-

Mechanism: These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atom at the 4-position of the triazole ring coordinates to the heme iron atom in the active site of CYP51, potently inhibiting its function. This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, ultimately resulting in cell death or growth inhibition.

Caption: Proposed mechanism of antifungal action via CYP51 inhibition.

Other Potential Therapeutic Applications

Given the broad bioactivity of the triazole scaffold, 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole warrants investigation in other therapeutic areas:

-

Anticancer: Many triazole derivatives exhibit antiproliferative activity against various cancer cell lines.[7]

-

Antiviral: The triazole nucleus is present in some antiviral agents.

-

Anti-inflammatory: Certain substituted triazoles have shown potential as anti-inflammatory agents.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for related bromo-organic and triazole compounds should be followed.

Hazard Identification

Based on analogous structures, the compound should be considered:

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[9][10]

-

Avoid creating dust.[11]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Wash hands thoroughly after handling.[9]

Conclusion

5-Bromo-3-cyclopentyl-1H-1,2,4-triazole is a compound of significant interest for medicinal chemistry and drug discovery. Its structure combines the proven biological relevance of the 1,2,4-triazole core with substitutions that can enhance potency and modulate physicochemical properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and validate this molecule. Its strong potential as an antifungal agent, based on a well-understood mechanism of action, makes it a compelling candidate for further investigation and development in the ongoing search for new and effective therapeutics.

References

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved January 27, 2026, from [Link]

-

MDPI. (2022). Pyrazolo[5,1-c][2][12][13]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole. Retrieved January 27, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 5-bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole. Retrieved January 27, 2026, from [Link]

-

PubMed Central (PMC). (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation of 5‐bromo‐1,4,5‐trisubstituted‐1,2,3‐triazole by.... Retrieved January 27, 2026, from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Retrieved January 27, 2026, from [Link]

-

ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2017). Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. Retrieved January 27, 2026, from [Link]

-

PubMed Central (PMC). (2022). Application of triazoles in the structural modification of natural products. Retrieved January 27, 2026, from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved January 27, 2026, from [Link]

-

SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved January 27, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole | C7H10BrN3 | CID 84036935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isres.org [isres.org]

- 4. scispace.com [scispace.com]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole | C6H8BrN3 | CID 84035176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

commercial availability of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole

An In-Depth Technical Guide to the Commercial Availability and Synthesis of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole, a heterocyclic compound of interest for synthetic and medicinal chemistry. We will delve into its commercial landscape, potential synthetic pathways, and essential safety considerations, offering field-proven insights to support your research and development endeavors.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique chemical properties, including its ability to participate in hydrogen bonding, its dipole character, and its metabolic stability, make it an attractive pharmacophore for interacting with biological targets.[1][2] Derivatives of 1,2,4-triazole exhibit a vast range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][3]

The subject of this guide, 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole, combines this valuable heterocyclic core with two key functional groups. The cyclopentyl moiety increases lipophilicity, which can be crucial for modulating pharmacokinetic properties such as cell membrane permeability. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity. This makes it a valuable building block for generating libraries of novel compounds in drug discovery campaigns.

Commercial Availability: A Landscape of Analogs

A direct search for commercially available 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole reveals that it is not a standard, off-the-shelf catalog item from major chemical suppliers. This scarcity necessitates a deeper look into sourcing strategies, including custom synthesis or the use of structurally related, commercially available analogs.

For researchers requiring immediate access to similar building blocks, several analogs with bromo and cycloalkyl functionalities on a triazole core are available. These can serve as starting points for methodology development or as substitutes in initial screening assays.

Table 1: Commercial Availability of Structurally Related Bromo-Triazole Analogs

| Compound Name | CAS Number | Molecular Formula | Notes & Potential Suppliers |

| 5-Bromo-1-cyclopentyl-1H-1,2,4-triazole | 1823431-73-7 | C₇H₁₀BrN₃ | Isomer of the target compound. Available from suppliers like BLDpharm.[4] |

| 5-bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole | 1546563-78-3 | C₆H₈BrN₃ | Features a cyclopropyl group instead of cyclopentyl. Listed on PubChem with links to vendors.[5] |

| 3,5-Dibromo-1,2,4-triazole | 38893-60-2 | C₂HBr₂N₃ | A useful precursor for sequential functionalization. Available from TCI America via Fisher Scientific.[6] |

| 3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole | 932398-31-3 | C₃HBrF₃N₃ | Combines a bromo group with an electron-withdrawing CF₃ group. Available from Smolecule.[7] |

Sourcing and Synthesis Strategy

Given the limited direct availability, obtaining 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole requires a strategic approach. The following workflow outlines the logical progression from identifying the need to final application.

Caption: Workflow for sourcing or synthesizing the target compound.

Proposed Synthetic Pathway

For laboratories equipped for organic synthesis, an in-house preparation is a viable route. A logical and robust synthetic strategy would involve the initial formation of the 3-cyclopentyl-1H-1,2,4-triazole core, followed by regioselective bromination. Various methods exist for the synthesis of 1,2,4-triazoles, often starting from amidines or related precursors.[8]

Caption: A plausible synthetic route to the target compound.

Experimental Protocol: Bromination of 3-Cyclopentyl-1H-1,2,4-triazole

This protocol is a representative procedure for the final bromination step. Causality: Acetic acid is chosen as the solvent as it is polar enough to dissolve the triazole starting material and is stable to the oxidizing conditions of bromine. The reaction is performed at room temperature to control selectivity and prevent over-bromination. The aqueous sodium thiosulfate quench is critical to neutralize any unreacted bromine, ensuring safe handling during workup.

-

Dissolution: Dissolve 1.0 equivalent of 3-Cyclopentyl-1H-1,2,4-triazole in glacial acetic acid (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add 1.05 equivalents of liquid bromine (Br₂) dropwise via a syringe. Alternative: N-Bromosuccinimide (NBS) can be used as a solid, easier-to-handle brominating agent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the final product, 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole.

Physicochemical and Safety Data

Table 2: Predicted Physicochemical Properties and Safety Information

| Property | Value / Information | Source / Basis |

| Molecular Formula | C₇H₁₀BrN₃ | - |

| Molecular Weight | 216.08 g/mol | - |

| Physical Form | Expected to be a solid at room temperature | Analogy to similar structures[6] |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Inferred from 5-bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole[5] and general triazole safety data[9] |

| Precautionary Statements | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 | Inferred from similar compounds[5][9] |

Handling and Storage Protocol

Adherence to rigorous safety protocols is essential when handling halogenated heterocyclic compounds.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong acids.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

References

-

MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

-

PubMed Central (PMC). An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 1,2,4-Triazole. Available from: [Link]

-

ResearchGate. Preparation of 5‐bromo‐1,4,5‐trisubstituted‐1,2,3‐triazole by.... Available from: [Link]

-

PubChem. 5-bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole. Available from: [Link]

-

ResearchGate. (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Available from: [Link]

-

MDPI. Pyrazolo[5,1-c][3][4][7]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Available from: [Link]

-

ISRES Publishing. synthesis of 1,2,4 triazole compounds. Available from: [Link]

-

Watson International. 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Available from: [Link]

-

PubMed. Pyrazolo[5,1- c][3][4][7]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Available from: [Link]

-

Hindawi. Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Available from: [Link]

-

SciSpace by Typeset. Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available from: [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 1823431-73-7|5-Bromo-1-cyclopentyl-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]

- 5. 5-bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole | C6H8BrN3 | CID 84035176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dibromo-1,2,4-triazole 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. Buy 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole | 1185320-36-8 [smolecule.com]

- 8. scispace.com [scispace.com]

- 9. watson-int.com [watson-int.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole in Medicinal Chemistry

Foreword: The Strategic Value of the 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole Scaffold

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its metabolic stability and versatile hydrogen bonding capabilities.[1] This five-membered heterocycle is a key pharmacophore in numerous clinically successful drugs, exhibiting a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[2][3][4][5][6][7] The strategic introduction of a bromine atom at the 5-position of the triazole ring, coupled with a cyclopentyl group at the 3-position, creates a highly versatile and synthetically tractable scaffold: 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole.

The bromine atom serves as a synthetic linchpin, enabling a diverse array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular exploration of chemical space around the triazole core, a critical process in modern drug discovery for establishing structure-activity relationships (SAR).[8][9][10] The cyclopentyl group, a lipophilic moiety, can enhance binding to hydrophobic pockets within biological targets and favorably modulate the pharmacokinetic profile of potential drug candidates.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole. It provides not only detailed experimental protocols but also the underlying scientific rationale for its application in lead generation and optimization.

Physicochemical Properties and Handling

| Property | Estimated Value/Information | Rationale/Reference |

| Molecular Formula | C7H10BrN3 | - |

| Molecular Weight | 216.08 g/mol | - |

| Appearance | Likely a white to off-white solid | Based on similar small molecule heterocycles. |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH) | The triazole core imparts polarity. |

| Stability | Stable under standard laboratory conditions. May be light-sensitive. | General stability of bromo-heterocycles.[13] |

| Handling Precautions | Handle with standard personal protective equipment (gloves, safety glasses, lab coat). May cause skin and eye irritation. Harmful if swallowed. | Based on GHS classifications for similar compounds.[11] |

Synthesis of the Core Scaffold

The synthesis of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole can be approached through established methods for 1,2,4-triazole ring formation.[7] A common and effective route involves the cyclization of an amidine or a related precursor followed by bromination.

Protocol 2.1: Synthesis of 3-Cyclopentyl-1H-1,2,4-triazole

This protocol outlines the synthesis of the unbrominated triazole precursor.

Materials:

-

Cyclopentanecarboximidamide hydrochloride

-

Hydrazine hydrate

-

Formic acid

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a solution of cyclopentanecarboximidamide hydrochloride (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Add formic acid (1.5 eq) and reflux the mixture for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize with a 1 M NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Ethyl acetate/Hexane gradient) to yield 3-cyclopentyl-1H-1,2,4-triazole.

Protocol 2.2: Bromination to 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole

Materials:

-

3-Cyclopentyl-1H-1,2,4-triazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate

Procedure:

-

Dissolve 3-cyclopentyl-1H-1,2,4-triazole (1.0 eq) in acetonitrile.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated NaHCO3 solution.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to afford 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole.

Application in Lead Generation: Cross-Coupling Reactions

The true utility of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole in medicinal chemistry lies in its capacity as a versatile building block for diversification through palladium-catalyzed cross-coupling reactions. This enables the rapid generation of compound libraries for screening against various biological targets.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the triazole core and various aryl or heteroaryl boronic acids or esters.[14][15][16][17][18] This allows for the introduction of diverse aromatic systems, which can probe key interactions within a target's binding site.

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

5-Bromo-3-cyclopentyl-1H-1,2,4-triazole

-

Aryl/Heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

-

Base (e.g., Cesium carbonate (Cs2CO3), 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

-

To a microwave vial, add 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole (1.0 eq), the corresponding boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture.

-

Seal the vial and heat in a microwave reactor to 120-140 °C for 30-60 minutes.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

-

Purify the residue by preparative HPLC or column chromatography to obtain the desired product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 5-position of the triazole ring, creating C-N linkages.[19][20][21][22][23] This is particularly useful for targeting interactions with polar residues or for modulating the physicochemical properties of the molecule.

Caption: Buchwald-Hartwig Amination Workflow.

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

Materials:

-

5-Bromo-3-cyclopentyl-1H-1,2,4-triazole

-

Amine (1.2 eq)

-

Palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq)

-

Phosphine ligand (e.g., Xantphos, 0.04 eq)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 eq)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

In a glovebox, add the palladium precatalyst and ligand to a dry Schlenk tube.

-

Add the anhydrous solvent and stir for 10 minutes to form the active catalyst.

-

In a separate flask, add 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).

-

Transfer the activated catalyst solution to the flask containing the reagents via cannula.

-

Heat the reaction mixture at 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry, and concentrate.

-

Purify by column chromatography or preparative HPLC.

Structure-Activity Relationship (SAR) Studies

The protocols described above are fundamental to building a library of compounds for SAR studies. By systematically varying the R group in the Suzuki and Buchwald-Hartwig reactions, researchers can probe the molecular determinants of biological activity.

Illustrative SAR Table for a Hypothetical Kinase Target

| Compound ID | R Group (at 5-position) | Coupling Reaction | IC50 (nM) |

| BC-101 | 4-Fluorophenyl | Suzuki | 250 |

| BC-102 | 3-Pyridyl | Suzuki | 85 |

| BC-103 | 4-Methoxyphenyl | Suzuki | 500 |

| BC-104 | Morpholino | Buchwald-Hartwig | 120 |

| BC-105 | N-methylpiperazinyl | Buchwald-Hartwig | 45 |

Analysis of Hypothetical Data:

-

The introduction of a nitrogen-containing heterocycle (BC-102) improves potency compared to a simple substituted phenyl ring (BC-101, BC-103), suggesting a key hydrogen bond interaction.

-

The basic nitrogen in the N-methylpiperazine moiety (BC-105) significantly enhances activity over the morpholino analog (BC-104), possibly due to a salt-bridge interaction with an acidic residue in the kinase hinge region.

Signaling Pathway and Mechanism of Action

Derivatives of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole can be designed to target a variety of signaling pathways implicated in diseases such as cancer. For instance, a lead compound from this scaffold could be an inhibitor of a protein kinase, such as a receptor tyrosine kinase (RTK).

Caption: Inhibition of an RTK Signaling Pathway.

This diagram illustrates how a derivative of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole could act as an inhibitor of an RTK, thereby blocking downstream signaling that leads to cell proliferation and survival.

Conclusion

5-Bromo-3-cyclopentyl-1H-1,2,4-triazole represents a valuable and versatile starting point for medicinal chemistry campaigns. Its synthetic accessibility and the reactivity of the bromine handle allow for extensive and systematic exploration of chemical space. The protocols and conceptual frameworks provided herein are intended to empower researchers to effectively leverage this scaffold in the pursuit of novel therapeutics.

References

-

MDPI. (n.d.). Pyrazolo[5,1-c][3][24][25]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

-

ResearchGate. (2017). Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Retrieved from [Link]

-

Ukrainian Biochemical Journal. (n.d.). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 5‐bromo‐1,4,5‐trisubstituted‐1,2,3‐triazole by.... Retrieved from [Link]

-

PubMed Central. (n.d.). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][3][24][25]triazole derivatives as necroptosis inhibitors. Retrieved from [Link]

-

ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

-

PubMed Central. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved from [Link]

-

Pharmacia. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

-

ResearchGate. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

-

DergiPark. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]

-

SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved from [Link]

-

Semantic Scholar. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 10. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]

- 11. 5-bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole | C6H8BrN3 | CID 84035176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1823431-73-7|5-Bromo-1-cyclopentyl-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Yoneda Labs [yonedalabs.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

Application Notes and Protocols for 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole in Fragment-Based Drug Discovery

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[1][2] Its unique combination of features—a planar, aromatic system with three nitrogen atoms—allows it to act as a versatile pharmacophore capable of engaging in various non-covalent interactions, such as hydrogen bonding, dipole-dipole, and metal coordination.[1][2] These characteristics make 1,2,4-triazole derivatives highly valuable components for fragment libraries in Fragment-Based Drug Discovery (FBDD).

FBDD has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[3][4] By screening small, low-complexity molecules ("fragments"), FBDD explores chemical space more effectively, often yielding higher quality hits that can be optimized into potent and selective drug candidates with superior physicochemical properties.[3][5]

This document provides a detailed guide to the application of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole , a novel fragment designed for FBDD campaigns. The cyclopentyl group provides a non-polar, three-dimensional element to explore hydrophobic pockets, while the bromine atom can act as a vector for future chemical elaboration or engage in halogen bonding. The triazole core serves as a stable, polar anchor. These application notes offer a plausible synthetic route, key physicochemical properties, and comprehensive protocols for library preparation, quality control, primary screening, and hit validation.

Physicochemical Properties and Fragment Qualification

5-Bromo-3-cyclopentyl-1H-1,2,4-triazole has been designed to comply with the widely accepted "Rule of Three," which defines the ideal physicochemical space for fragments to ensure adequate solubility and efficient exploration of protein binding sites.[3][6][7]

| Property | Value (Estimated) | "Rule of Three" Guideline | Rationale for FBDD Suitability |

| Molecular Weight | 216.08 g/mol | < 300 Da | Low molecular weight increases the probability of finding a complementary binding site and provides a good starting point for optimization.[3][6] |

| cLogP | ~1.8 | ≤ 3 | Ensures sufficient aqueous solubility for biophysical assays, which often require high compound concentrations.[3][8] |

| Hydrogen Bond Donors | 1 (N-H) | ≤ 3 | Simplicity in hydrogen bonding potential avoids complex initial interactions, allowing for more focused optimization.[3][6] |

| Hydrogen Bond Acceptors | 2 (Triazole Nitrogens) | ≤ 3 | Provides key interaction points without excessive polarity, which could hinder cell permeability in later stages.[3][6] |

| Rotatable Bonds | 1 | ≤ 3 | Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.[3][6] |

Note: cLogP is an estimation based on chemical structure. Experimental validation is recommended.

Synthesis Protocol

A plausible and efficient method for the synthesis of 3,5-disubstituted 1,2,4-triazoles involves the base-catalyzed condensation of a nitrile with a hydrazide.[9][10] The following protocol is adapted for the specific synthesis of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole.

Reaction Scheme:

-

Step 1: Cyclopentanecarbonitrile + Hydrazine Hydrate → Cyclopentanecarbohydrazide

-

Step 2: Cyclopentanecarbohydrazide + Cyanogen Bromide → 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole

Detailed Protocol:

-

Synthesis of Cyclopentanecarbohydrazide:

-

To a round-bottom flask, add cyclopentanecarbonitrile (1.0 eq) and an excess of hydrazine hydrate (3.0 eq).

-

Add ethanol as a solvent and a catalytic amount of a suitable acid (e.g., acetic acid).

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure cyclopentanecarbohydrazide.

-

-

Cyclization to form 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole:

-

Dissolve cyclopentanecarbohydrazide (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethanol.

-

Add cyanogen bromide (CNBr) (1.1 eq) portion-wise at 0 °C, as the reaction can be exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

-

Confirm the structure and purity by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Fragment Library Preparation and Quality Control

The integrity of a fragment library is paramount for the success of any FBDD campaign. Rigorous quality control ensures that screening results are reliable and reproducible.[11]

Protocol for Stock Solution Preparation and QC:

-

Solubility Assessment:

-

Determine the maximum aqueous solubility of the synthesized fragment in the desired screening buffer (e.g., PBS, HEPES). This is critical as biophysical assays often require concentrations in the high µM to low mM range.[12]

-

A common method is to prepare a saturated solution, equilibrate, centrifuge to remove undissolved solid, and then determine the concentration of the supernatant by UV-Vis spectroscopy or HPLC.

-

-

Stock Solution Preparation:

-

Prepare a high-concentration primary stock solution (e.g., 50-100 mM) in 100% deuterated dimethyl sulfoxide (d6-DMSO).[11] Using d6-DMSO allows for direct use in NMR-based QC and screening.

-

To prevent issues with freezing and repeated freeze-thaw cycles, a working stock can be prepared in a mixture of 90% d6-DMSO and 10% D₂O and stored at 4 °C.[11]

-

-

Quality Control Workflow:

-

Purity Analysis (LC-MS): Analyze an aliquot of the stock solution by Liquid Chromatography-Mass Spectrometry to confirm the molecular weight and assess purity. The purity should ideally be >95%.

-

Identity and Integrity (¹H NMR): Acquire a 1D ¹H NMR spectrum of the stock solution. This confirms the chemical identity of the fragment and can reveal the presence of impurities or degradation products.[11] The spectrum should be clean and match the expected structure.

-

Concentration Verification: The concentration of the stock solution can be verified using quantitative NMR (qNMR) with a certified internal standard.

-

Application Protocols for Primary Screening

The choice of primary screening technique depends on the nature of the target protein and available instrumentation. Below are detailed protocols for two widely used and sensitive biophysical methods: Surface Plasmon Resonance (SPR) and NMR-based Saturation Transfer Difference (STD) spectroscopy.

Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It is highly sensitive to the weak interactions typical of fragments.[13]

Workflow Diagram:

Caption: High-level workflow for SPR-based fragment screening.

Step-by-Step Methodology:

-

Target Immobilization:

-

Select a suitable sensor chip (e.g., CM5 for amine coupling).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified target protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate electrostatic pre-concentration.

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

-

-

Assay Development and Optimization:

-

Ensure the screening buffer (e.g., PBS with 0.05% Tween-20 and 1-5% DMSO) is compatible with both the protein and the fragment. The DMSO concentration should match that of the fragment dilutions.

-

Confirm the stability and activity of the immobilized protein over multiple regeneration cycles.

-

-

Fragment Screening:

-

Prepare a dilution of the 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole stock solution in the screening buffer to a final concentration typically between 100 µM and 1 mM.

-

Perform a screening cycle for the fragment:

-

Inject the fragment solution over the target and reference flow cells for a defined period (e.g., 60 seconds) to monitor association.

-

Switch to injecting only the screening buffer to monitor dissociation (e.g., 120 seconds).

-

Inject a regeneration solution (e.g., a short pulse of high salt or low pH buffer) to remove any bound fragment and prepare the surface for the next cycle.

-

-

A positive "hit" is identified by a response signal in the target flow cell that is significantly higher than the reference flow cell signal.

-

-

Hit Validation and Characterization:

-

For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., from 10 µM to 2 mM).

-

Fit the resulting steady-state binding data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

-

Analyze the association (ka) and dissociation (kd) phases to determine the binding kinetics.

-

Protocol 2: Saturation Transfer Difference (STD) NMR Screening

STD NMR is a powerful ligand-observed NMR technique for detecting transient binding of small molecules to large protein targets. It is particularly well-suited for identifying weak binders from fragment libraries.[14]

Workflow Diagram:

Caption: Key steps in an STD-NMR fragment screening experiment.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a sample containing the target protein (typically 10-50 µM) and the fragment (typically 1-2 mM, a 50-100 fold excess) in a deuterated aqueous buffer (e.g., phosphate buffer in D₂O, pH 7.4).

-

The sample should be prepared from the d6-DMSO stock of the fragment, ensuring the final DMSO concentration is low (<5%) to avoid interference.

-

Prepare a control sample containing only the fragment at the same concentration to acquire a reference spectrum.

-

-

NMR Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum of the sample to ensure signals are well-resolved.

-

Set up the STD NMR experiment. This involves acquiring two spectra in an interleaved manner:

-

On-resonance spectrum: The protein is selectively saturated with a train of radiofrequency pulses at a frequency where only protein resonances appear (e.g., -1.0 ppm for aliphatic protons).

-

Off-resonance spectrum: The same saturation pulses are applied at a frequency far from any protein or ligand signals (e.g., 40 ppm). This serves as the reference.

-

-

The saturation is transferred from the protein to the bound ligand via spin diffusion. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity in the on-resonance spectrum.

-

-

Data Processing and Analysis:

-

Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.[15]

-

Only protons of the fragment that are in close proximity to the protein upon binding will show signals in the STD spectrum. The absence of signals indicates no binding.

-

The intensity of the STD signals is proportional to the proximity of the fragment's protons to the protein surface. By calculating the relative STD amplification factors for different protons on the fragment, one can map the "binding epitope"—the part of the fragment that is most intimately interacting with the protein.[15]

-

-

Hit Confirmation:

-

A confirmed hit is a fragment that repeatedly and reproducibly gives a clear STD signal.

-

Competition STD experiments can be performed by adding a known binder to the sample. A decrease in the fragment's STD signal would indicate binding to the same or an overlapping site.

-

Hit Validation and Fragment-to-Lead Evolution

Identifying a "hit" in a primary screen is only the first step. A rigorous validation process is essential to eliminate false positives and prioritize the most promising fragments for optimization.[13][16]

Hit Validation Workflow:

Caption: A typical workflow for validating and prioritizing fragment hits.

-

Orthogonal Assay Confirmation: A hit from a primary screen should be confirmed using a different biophysical technique to rule out assay-specific artifacts. For example, an SPR hit could be tested using a thermal shift assay (DSF) or isothermal titration calorimetry (ITC).

-

Structural Characterization (The Causality of Optimization): Obtaining a high-resolution structure of the fragment-protein complex is the cornerstone of FBDD.[16] It provides definitive proof of binding and reveals the precise interactions, which is crucial for rational, structure-guided optimization.

-

X-ray Crystallography (Soaking Protocol):

-

Grow high-quality crystals of the target protein.

-

Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in a cryo-protectant-compatible buffer. The DMSO concentration should be optimized to avoid crystal damage.[17]

-

Transfer a protein crystal into the soaking solution for a defined period (from minutes to hours).

-

Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data.

-